

Almasilate as a Pharmaceutical Excipient: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Almasilate**

Cat. No.: **B1212279**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almasilate, a crystalline polyhydrate of aluminum and magnesium silicate, is traditionally recognized for its properties as an antacid. However, its utility in pharmaceutical formulations extends beyond its role as an active pharmaceutical ingredient (API). As an excipient, **almasilate** and related magnesium aluminum silicates offer multifunctional benefits that can significantly enhance the manufacturability and performance of solid dosage forms. These benefits include improved powder flow, enhanced tablet compressibility, stabilization of moisture-sensitive APIs, and the formulation of specialized drug delivery systems.

This document provides detailed application notes and experimental protocols for leveraging **almasilate** and its synthetic amorphous counterpart, magnesium aluminometasilicate, as versatile excipients in pharmaceutical development.

Key Applications and Physicochemical Properties

Almasilate and its synthetic analogues are multifunctional excipients that can address several challenges in pharmaceutical formulation. Their primary applications as excipients include use as a binder, disintegrant, glidant, adsorbent for oily or liquid APIs, and as a stabilizer.^{[1][2]} The synthetic, amorphous form, magnesium aluminometasilicate (e.g., Neusilin®), is particularly well-characterized for its excipient functions and serves as a valuable reference.^{[3][4]}

Physicochemical Properties of Magnesium Aluminometasilicate (Neusilin® Grades)

The various grades of synthetic magnesium aluminometasilicate offer a range of physicochemical properties that can be tailored to specific formulation needs. These properties are summarized in the table below.[1][3]

Property	Neusilin® UFL2	Neusilin® US2	Neusilin® S2
Appearance	Fine, white powder	Fine, white powder	White granules
pH (4% slurry)	6.0 - 8.0	6.0 - 8.0	9.0 - 10.5
Bulk Density (g/mL)	0.05 - 0.10	0.08 - 0.13	0.20 - 0.30
Specific Surface Area (m ² /g)	~300	~300	~110
Oil Adsorption Capacity (mL/g)	~3.2	~3.2	~1.7
Water Adsorption Capacity (mL/g)	~3.0	~3.0	~1.3

Application Notes and Experimental Protocols

Improvement of Powder Flowability

Magnesium aluminometasilicates can significantly improve the flow of poorly flowing powders, such as starches, by adhering to the surface of the host particles and reducing interparticle friction.[3]

Experimental Protocol: Evaluation of Flow Improvement

- Materials:
 - Host powder (e.g., potato starch)
 - Magnesium aluminometasilicate (e.g., Neusilin® UFL2)

- Powder rheometer or standard flowability testing equipment (e.g., for measuring angle of repose or Carr's Index).
- Procedure:
 1. Prepare blends of the host powder with varying concentrations of magnesium aluminometasilicate (e.g., 0.25%, 0.5%, 1.0% w/w).
 2. Blend each mixture for a specified time (e.g., 5 minutes) in a suitable blender (e.g., V-blender) to ensure uniform distribution.
 3. Measure the flow properties of the pure host powder and each blend.
 - Angle of Repose: Use the fixed funnel method.
 - Carr's Index and Hausner Ratio: Determine the bulk and tapped densities of the powder blends.[\[5\]](#)
 4. Compare the results to quantify the improvement in flowability. A 0.5% addition of Neusilin® UFL2 to potato starch has been shown to vastly improve flow.[\[3\]](#)

Workflow for Improving Powder Flowability

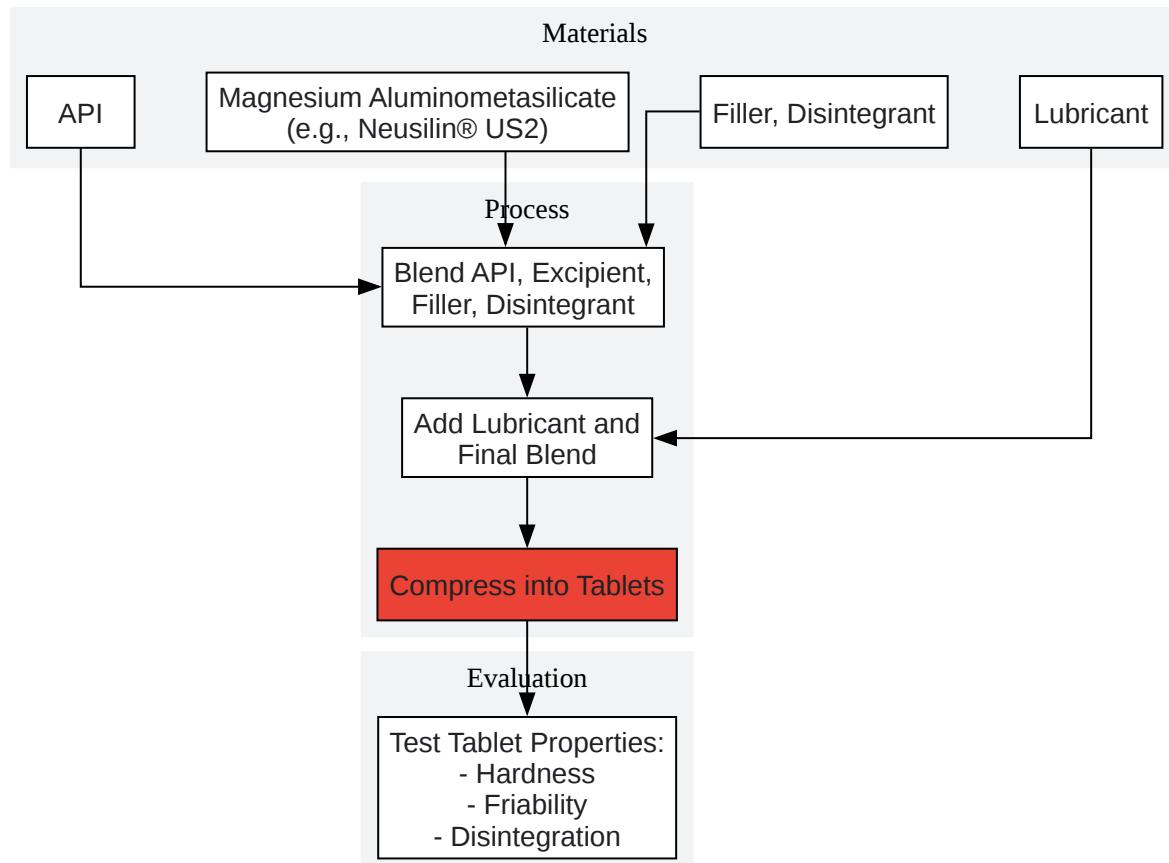
[Click to download full resolution via product page](#)

Caption: Workflow for enhancing powder flowability.

Direct Compression Tableting

The excellent compressibility of magnesium aluminometasilicates allows for the production of hard tablets at low compression forces. This is beneficial for protecting sensitive APIs from the high pressures of tableting.[1][2]

Experimental Protocol: Formulation of Direct Compression Tablets


- Materials:

- Active Pharmaceutical Ingredient (API)
- Magnesium aluminometasilicate (e.g., Neusilin® US2)
- Filler (e.g., microcrystalline cellulose, lactose)
- Disintegrant (e.g., croscarmellose sodium)
- Lubricant (e.g., magnesium stearate)
- Tablet press.

- Procedure:

1. Screen and weigh all ingredients.
2. In a suitable blender, mix the API, magnesium aluminometasilicate, filler, and disintegrant for 15-20 minutes.
3. Add the lubricant to the blend and mix for an additional 3-5 minutes.
4. Compress the final blend into tablets using a tablet press at various compression forces (e.g., 5, 10, 15 kN).
5. Evaluate the tablets for hardness, friability, weight variation, and disintegration time according to USP standards.[\[6\]](#)[\[7\]](#)
6. Plot tablet hardness as a function of compression force to determine the compressibility profile.

Direct Compression Tableting Workflow

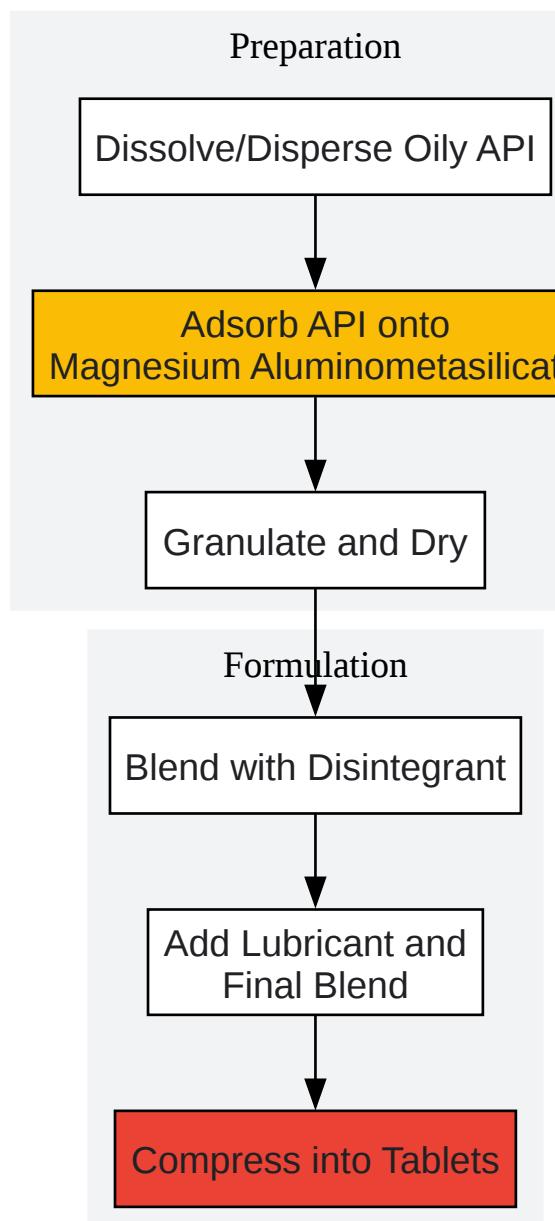
[Click to download full resolution via product page](#)

Caption: Direct compression tabletting workflow.

Formulation of Liquisolid Compacts and Adsorption of Oily APIs

The high oil and water adsorption capacity of magnesium aluminometasilicates makes them ideal for converting oily or liquid APIs into free-flowing, compressible powders.[3][8]

Experimental Protocol: Preparation of Liquisolid Compacts


- Materials:

- Oily or liquid API (e.g., Vitamin E acetate)
- Magnesium aluminometasilicate (e.g., Neusilin® US2)
- Flow enhancer (e.g., Neusilin® UFL2, optional)
- Disintegrant (e.g., croscarmellose sodium)
- Lubricant (e.g., magnesium stearate)

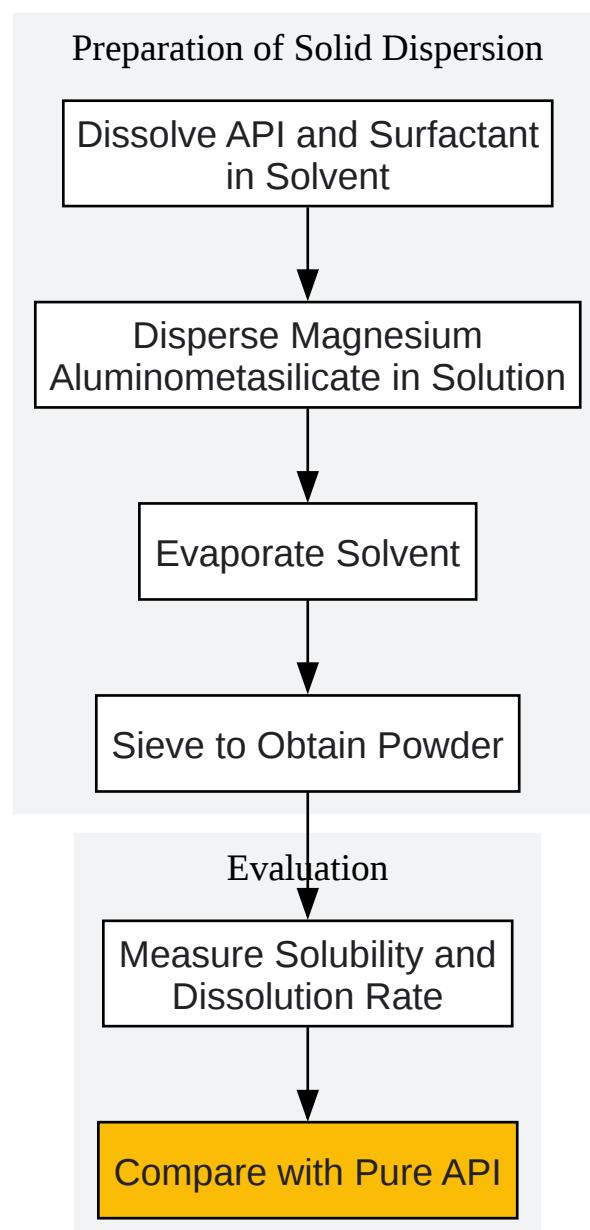
- Procedure:

1. Dissolve or disperse the oily API in a suitable solvent if necessary (e.g., ethanol).
2. Gradually add the API solution to the magnesium aluminometasilicate in a mortar while mixing continuously until a uniform, damp mass is formed.
3. Pass the wet mass through a sieve to produce granules and dry them at an appropriate temperature.
4. Add the disintegrant and flow enhancer (if used) to the dried granules and blend.
5. Add the lubricant and perform the final blending.
6. Compress the blend into tablets and evaluate their properties. For example, high-quality tablets with a load of up to 30% vitamin E can be prepared with Neusilin® US2.[3]

Workflow for Liquisolid Compact Formulation

[Click to download full resolution via product page](#)

Caption: Liquisolid compact formulation workflow.


Solubility Enhancement of Poorly Soluble Drugs

Magnesium aluminometasilicate can be used as a carrier in surface solid dispersions to enhance the solubility and dissolution rate of poorly water-soluble drugs.[8]

Experimental Protocol: Preparation of Surface Solid Dispersion

- Materials:
 - Poorly soluble API (e.g., Sorafenib tosylate)
 - Magnesium aluminometasilicate (e.g., Neusilin® US2) as an adsorbent
 - Surfactant (e.g., sodium dodecyl sulfate)
 - Solvent (e.g., isopropyl alcohol)
- Procedure (Modified Solvent Evaporation Technique):
 1. Dissolve the API and surfactant in the solvent.
 2. Disperse the magnesium aluminometasilicate in this solution.
 3. Evaporate the solvent under reduced pressure or in an oven to obtain the solid dispersion.
 4. Pass the dried mass through a sieve to obtain a uniform powder.
 5. Evaluate the solubility and dissolution rate of the API from the solid dispersion compared to the pure API. Studies have shown a more than 20-fold improvement in the solubility of Sorafenib tosylate using this method.[\[8\]](#)

Solubility Enhancement Workflow

[Click to download full resolution via product page](#)

Caption: Solubility enhancement workflow.

Conclusion

Almasilate and related magnesium aluminum silicates are highly versatile excipients that offer solutions to many common challenges in the formulation of oral solid dosage forms. Their multifunctional properties, including excellent compressibility, high adsorptive capacity, and ability to improve powder flow, make them valuable tools for pharmaceutical scientists and

researchers. The protocols and data presented here provide a foundation for exploring the full potential of these materials in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dva.com [dva.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. fujichemical.co.jp [fujichemical.co.jp]
- 4. Neusilin [neusilin.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and evaluation of orodispersible tablets using a natural polysaccharide isolated from Cassia tora seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of magnesium aluminometasilicate (Neusilin US2) based surface solid dispersion of sorafenib tosylate using QbD approach: In vitro and in vivo pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Almasilate as a Pharmaceutical Excipient: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212279#use-of-almasilate-as-an-excipient-in-pharmaceuticals>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com